molecular formula C17H26N2O3S B6571132 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide CAS No. 946299-23-6

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide

Cat. No. B6571132
CAS RN: 946299-23-6
M. Wt: 338.5 g/mol
InChI Key: WYCAXWWJXISLJV-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide, also known as 3-methyl-N-propane-1-sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl-butanamide, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of an amide group and a sulfone group, and has a molecular formula of C13H20N2O3S. It is an important chemical for the synthesis of other compounds due to its unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is not well understood. However, it is believed that it works by forming a covalent bond with the target molecule, and this bond then alters the structure and function of the target molecule. This change in structure and function can then lead to the desired effect, such as the synthesis of a novel compound or drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide are not well understood. However, it is believed that it may have some effects on the human body, such as the inhibition of certain enzymes, the inhibition of certain receptors, and the modification of cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide in laboratory experiments include its low cost, its ease of synthesis, and its high reactivity. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Future research on 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and drug development. Additionally, research could be done to explore the potential of using this compound in other areas, such as in the development of new materials or in the synthesis of new compounds. Finally, further research could be done to investigate the potential toxicity of this compound.

Synthesis Methods

The synthesis of 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is typically done through a method called the Mitsunobu reaction. This reaction involves the reaction of an amine, such as 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamideropane-1-sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl-butanamide, and an alkyl halide, such as 1-bromo-3-methyl-butane, to form an amide. The reaction is usually carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst, such as triphenylphosphine oxide.

Scientific Research Applications

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as heterocyclic compounds and peptides. It has also been used in the synthesis of drugs, such as the anticonvulsant drug, lamotrigine. Additionally, it has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic catalysts.

properties

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-14-7-8-15(12-16(14)19)18-17(20)11-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAXWWJXISLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

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